Indigoidine

Catalog No.
S600324
CAS No.
2435-59-8
M.F
C10H8N4O4
M. Wt
248.19 g/mol
Availability
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Indigoidine

CAS Number

2435-59-8

Product Name

Indigoidine

IUPAC Name

3-(5-amino-2-hydroxy-6-oxo-1H-pyridin-3-yl)-5-iminopyridine-2,6-dione

Molecular Formula

C10H8N4O4

Molecular Weight

248.19 g/mol

InChI

InChI=1S/C10H8N4O4/c11-5-1-3(7(15)13-9(5)17)4-2-6(12)10(18)14-8(4)16/h1-2,11H,12H2,(H,13,15,17)(H2,14,16,18)

InChI Key

YCZATMZTIWSFLZ-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)C1=N)C2=C(NC(=O)C(=C2)N)O

Synonyms

indigoidine

Canonical SMILES

C1=C(C(=O)NC(=O)C1=N)C2=C(NC(=O)C(=C2)N)O

Indigoidine is a member of the class of pyridone that is a dimeric blue pigment biosynthesised from L-glutamine. It has a role as a bacterial metabolite and a biological pigment. It is a pyridone, a ring assembly, a dicarboximide and an enamine. It derives from a L-glutamine.

Indigoidine is a microbially produced, water-insoluble blue pigment belonging to the azaquinone class. Unlike many plant-derived or synthetic dyes, it is generated via fermentation from L-glutamine precursors, offering a sustainable production pathway. Its core value proposition lies in a combination of intense blue coloration, notable antioxidant and antimicrobial properties, and its function as an organic semiconductor. These attributes make it a direct competitor to both traditional natural dyes like indigo and synthetic colorants in applications ranging from textiles to functional materials.

Direct substitution of Indigoidine with its closest structural analog, indigo, or with common synthetic dyes is often unfeasible due to critical differences in material properties and performance. Indigo is notoriously insoluble in water and most common organic solvents, requiring harsh reducing agents like sodium dithionite for application in vat dyeing processes. In contrast, while the oxidized blue form of Indigoidine is also water-insoluble, it can be processed with more benign solvents like DMSO, enabling different formulation and deposition methods. Furthermore, its distinct antioxidant and semiconductor properties are not present in standard synthetic food or textile dyes, making substitution in functional applications impossible without a complete loss of performance.

Equivalent Color Performance with Superior Wash-Fastness in Textile Dyeing

In direct comparison studies on cotton fabrics, Indigoidine demonstrates coloration efficacy equivalent to synthetic indigo. The chromatic divergence (ΔE*ab) between the two pigments was minimal at 2.15. Both dyes exhibited similar color strength (K/S values) and dye fixation rates. However, Indigoidine-dyed fabric showed superior durability, maintaining stable K/S values and visual color integrity after 60 minutes of aqueous washing, a critical differentiator for high-quality textile applications.

Evidence DimensionChromatic Divergence (ΔE*ab)
Target Compound DataΔE*ab = 2.15 (Indigoidine vs. Indigo)
Comparator Or BaselineSynthetic Indigo
Quantified DifferenceMinimal chromatic difference, indicating similar color appearance.
ConditionsDyeing of white cotton fabrics, evaluated using CIELAB color space analysis.

This confirms Indigoidine as a viable, high-performance substitute for indigo in textile dyeing, with the added benefit of improved wash-fastness for more durable products.

Enhanced Formulation Compatibility: Solubility in DMSO vs. Indigo

A primary processing advantage of Indigoidine over indigo is its solubility profile. Indigo is famously insoluble in water, alcohol, or ether, requiring complex and often harsh chemical reduction for application. In contrast, pure, oxidized Indigoidine is readily soluble in dimethyl sulfoxide (DMSO). This allows for the preparation of stock solutions and formulations without the need for aggressive reducing agents, simplifying processing workflows for inks, coatings, and organic electronics.

Evidence DimensionSolubility in Common Solvents
Target Compound DataSoluble in DMSO
Comparator Or BaselineIndigo: Insoluble in water, alcohol, ether; requires reduction to leuco-form for solubilization.
Quantified DifferenceQualitatively significant difference in solvent compatibility, enabling different processing routes.
ConditionsStandard laboratory conditions.

Improved solubility in a common, less harsh organic solvent significantly broadens formulation options and simplifies manufacturing processes compared to the complex vatting required for indigo.

Potent Antioxidant Activity for Functional Formulations

Indigoidine is a powerful radical scavenger, a functional property not typically associated with standard textile dyes. When compared to another bioactive bacterial pigment, violacein, which is itself a potent antioxidant, Indigoidine demonstrates a strong capacity for scavenging free radicals. While direct IC50 comparisons vary by assay, studies on violacein report DPPH radical scavenging IC50 values in the range of 0.28-0.31 g/L (286.7-312.89 µg/mL). Indigoidine's recognized activity in this domain positions it as a functional ingredient, not just a colorant.

Evidence DimensionAntioxidant Activity (DPPH Radical Scavenging IC50)
Target Compound DataRecognized as a powerful radical scavenger.
Comparator Or BaselineViolacein: IC50 of 297.88 µg/mL; 286.7 µg/mL.
Quantified DifferenceComparable class of biological activity to other well-characterized antioxidant pigments.
ConditionsIn vitro DPPH radical scavenging assay.

This functional property allows Indigoidine to be specified for applications where both color and antioxidant capacity are required, such as in active packaging, functional coatings, or 'cosmeceutical' formulations.

High-Durability Textile Dyeing

For applications requiring a natural blue dye with performance characteristics matching synthetic indigo but with superior wash-fastness. Its comparable color strength and fixation rate make it a direct candidate for sustainable, high-quality denim and cotton dyeing.

Functional Inks and Coatings

Where a blue pigment with inherent antioxidant properties is needed for active packaging or protective coatings. The solubility in solvents like DMSO facilitates formulation of functional inks without the harsh chemicals required for indigo, enabling novel applications where both color and material preservation are critical.

Organic and Bio-Electronics

As a processable organic semiconductor for printable or biocompatible electronic devices. Unlike inert synthetic dyes, Indigoidine's semiconductor properties, combined with its improved solubility over indigo, make it a candidate for fabricating components like organic field-effect transistors (OFETs) and sensors.

XLogP3

-1.9

Wikipedia

Indigoidine

Dates

Last modified: 02-18-2024

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